2-Anthraquinonesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-anthraquinonesulfonic acid and its derivatives involves various chemical reactions, including sulfonation, nitration, and halogenation. A novel method for the preparation of 1-amino-4-bromo-2-anthraquinonesulfonic acid, a key intermediate in dye synthesis, showcases an efficient approach to synthesizing such compounds in high yield and quality, highlighting the economic and practical advantages over traditional methods (Ghaieni, Sharifi, & Fattollahy, 2007).
Molecular Structure Analysis
The molecular structure of 2-anthraquinonesulfonic acid and its isomers has been studied through various spectroscopic techniques. Research on the structure of isomeric anthraquinonesulfonic acids revealed insights into the interaction between the carbonyl and sulfonic acid groups, affecting the compound's overall stability and reactivity (Kolesnik, Kozlov, & Kazitsina, 1968).
Chemical Reactions and Properties
Anthraquinonesulfonic acids participate in a range of chemical reactions, forming the basis for the synthesis of a variety of anthraquinone derivatives. The versatility of anthraquinone-2-sulfonyl chloride as a derivatization reagent for amines illustrates the compound's reactivity and potential for creating diverse chemical entities (Feng, Uno, Goto, Zhang, & An, 2002).
Physical Properties Analysis
The physical properties of anthraquinonesulfonic acids, including solubility, crystallinity, and absorption characteristics, are crucial for their application in dyes and other industrial processes. Studies on the synthesis and properties of novel near-infrared electrochromic anthraquinone imides demonstrate the impact of structural modifications on the compound's optical and electrochemical properties (Qiao et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-anthraquinonesulfonic acid, such as acidity, reactivity towards nucleophiles, and redox behavior, are influenced by its molecular structure. A quantitative structure-property relationship study for the acidity constants of some 9,10-anthraquinone derivatives provides insights into how structural features affect the acid-base behavior of these compounds in different solvent systems (Shamsipur et al., 2001).
Scientific Research Applications
Medical and Biological Applications
Pharmacological Applications : Anthraquinones, including derivatives of 2-Anthraquinonesulfonic acid, have been used in medicine for their antimicrobial, anti-inflammatory, and anticancer properties. They have been effective in treating conditions like constipation, arthritis, multiple sclerosis, and cancer (Malik & Müller, 2016).
Anticancer and Biological Activities : Natural anthraquinones have demonstrated a broad spectrum of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antiproliferative effects. The synthesis and biotransformation of these compounds have shown promising results in inhibiting cancer cell growth (Nguyen et al., 2018).
Industrial and Environmental Applications
Pulping Catalyst : Anthraquinone, specifically its sulfonic acid derivatives, has been extensively used as a pulping catalyst in the paper industry. It increases the rate of delignification, thereby enhancing pulp yield and reducing pulping time (Hart & Rudie, 2014).
Energy Storage : Anthraquinone derivatives, including anthraquinone-2-sulfonic acid, are being explored for use in large-scale energy storage applications, particularly in aqueous flow batteries. Their chemical tunability and rapid redox kinetics make them suitable for this purpose (Gerhardt et al., 2016).
Chemical and Material Science Applications
Dye Production : Anthraquinones are key components in the production of dyes and pigments. Their derivatives are used in the synthesis of various colors for industrial applications (Bien, Stawitz, & Wunderlich, 2000).
Electrochemistry : In the field of electrochemistry, anthraquinone derivatives have been utilized as probe systems for characterizing new electrode designs, such as in fuel cells and batteries (Aguiló-Aguayo & Bechtold, 2014).
Coordination Chemistry : Anthraquinone and its derivatives have found diverse applications in coordination chemistry, including in self-assembled systems, coordination polymers, and metal-organic frameworks (Langdon-Jones & Pope, 2014).
Safety And Hazards
Handling of 2-Anthraquinonesulfonic acid should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Future Directions
properties
IUPAC Name |
9,10-dioxoanthracene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWSHJJPDXKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045030 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anthraquinonesulfonic acid | |
CAS RN |
84-48-0 | |
Record name | 2-Anthraquinonesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthraquinone-2-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthraquinonesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dioxoanthracene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ANTHRAQUINONESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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